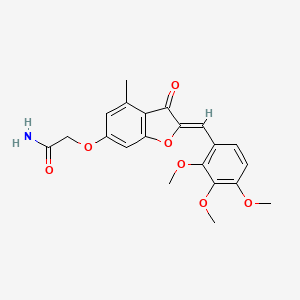
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the sulfonamide group, possibly through a reaction with a suitable sulfonyl chloride. The tetrahydroquinoline group could be formed through a Povarov reaction or similar .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the sulfonamide group .Aplicaciones Científicas De Investigación
Anticancer Applications
Sulfonamide derivatives have been extensively studied for their pro-apoptotic effects in cancer cells. Compounds bearing the sulfonamide fragment have shown significant in vitro anti-cancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. The activation of apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated by the activation of p38, suggests these compounds' potential as anticancer agents (Cumaoğlu et al., 2015). Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and shown to possess potent antitumor activities, indicating their potential as a new class of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Evaluation
The antimicrobial evaluation of sulfonamide derivatives has also been a significant area of research. New compounds of quinoline clubbed with sulfonamide moiety synthesized for use as antimicrobial agents displayed high activity against Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance challenges (Biointerface Research in Applied Chemistry, 2019).
Chemical Nucleases and Catalysis
Sulfonamide derivatives have been used to form coordination compounds with metals such as copper(II), acting as chemical nucleases in the presence of ascorbate/H2O2. These complexes produce reactive oxygen species, including hydroxyl and singlet oxygen-like species, demonstrating their potential applications in biochemical and medicinal chemistry (Macías et al., 2006).
Synthetic Applications in Organic Chemistry
The directed ortho metalation (DoM) methodology has been applied to arylsulfonamides, highlighting the vast possibilities inherent in these compounds for heterocyclic synthesis, rearrangements, and cross-coupling reactions. This methodology demonstrates sulfonamides' role as powerful directed metalation groups (DMGs) in organic synthesis (Familoni, 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-8-9-19(14-20(18)23)22-29(26,27)21-16(3)12-15(2)13-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDCUYPTUPHKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

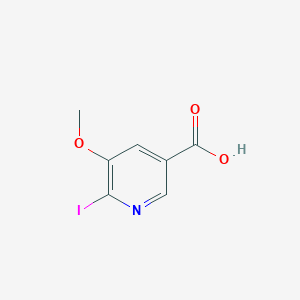

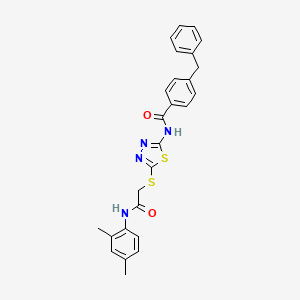
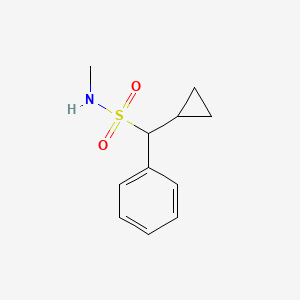
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
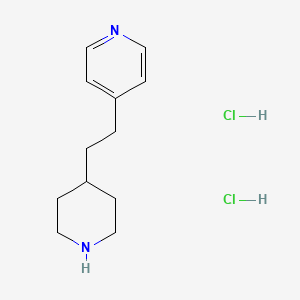
![N-[[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methyl]prop-2-enamide](/img/structure/B2665650.png)


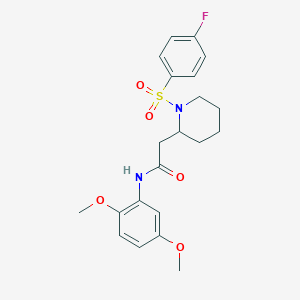
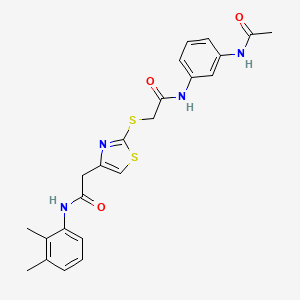
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
